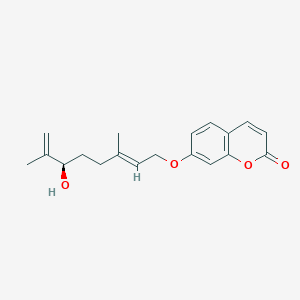

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Description

Properties

IUPAC Name |

7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(2)17(20)8-4-14(3)10-11-22-16-7-5-15-6-9-19(21)23-18(15)12-16/h5-7,9-10,12,17,20H,1,4,8,11H2,2-3H3/b14-10+/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAQHJLCKMIPKB-IDKBZEPQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135396 | |

| Record name | 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-19-3 | |

| Record name | 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118584-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[[(2E,6R)-6-Hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-(6'-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and known biological activities of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This natural coumarin (B35378) derivative, found in plants such as Citrus medica, Citrus hassaku, and Aegle marmelos, is a subject of interest in pharmaceutical research for its potential therapeutic properties, including anti-inflammatory and α-glucosidase inhibitory effects.[1][2][3]

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂O₄ | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| IUPAC Name | 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | [1] |

| CAS Number | 118584-19-3 | [1][4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 72-75 °C | [1][4][5] |

| Boiling Point | 497.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate | [1] |

| Storage | Store at -20°C | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and replication of studies involving this compound. Below are standard protocols for determining key physicochemical and structural properties.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.[6]

-

Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

-

Sample Preparation : A small amount (1-2 mm height) of the finely powdered, dry crystalline compound is packed into a capillary tube sealed at one end.[7][8]

-

Procedure :

-

Place the capillary tube into the heating block of the apparatus.[8]

-

For an unknown compound, a rapid heating rate (10-20°C/min) is used to determine an approximate melting range.[2]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 20°C below the approximate melting point.[9]

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[7][9]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[6] A narrow range (0.5-1.0°C) typically indicates a high degree of purity.[6]

-

Structural Elucidation via Spectroscopy

FT-IR is used to identify the functional groups present in the molecule. For this compound, characteristic absorptions include those for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups.[7]

-

Method : KBr Pellet Method.[1]

-

Sample Preparation :

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can interfere with the spectrum.[10]

-

Grind 1-2 mg of the compound into a fine powder using an agate mortar and pestle.[1]

-

Add approximately 100-200 mg of the dry KBr powder and mix gently but thoroughly to ensure the sample is uniformly dispersed.[1][10]

-

Transfer the mixture to a die set and press under high pressure (8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[10][11]

-

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be run for correction.[1]

¹H and ¹³C NMR are the most powerful methods for elucidating the detailed molecular structure.

-

Sample Preparation :

-

Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, as used in literature).[7]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Analysis :

-

Acquire the spectrum to determine the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

-

Key signals for this compound would include aromatic protons of the coumarin ring, olefinic protons, and protons associated with the hydroxy- and dimethyl- groups.[7]

-

-

¹³C NMR Analysis :

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, olefinic, aliphatic).[12]

-

Further analysis using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.

-

MS is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Method : High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source is a common and sensitive method for coumarin analysis.[13]

-

Procedure :

-

Prepare a dilute solution of the compound in a suitable solvent like acetonitrile (B52724) or methanol (B129727).

-

Introduce the sample into the mass spectrometer. ESI in positive ion mode is typically effective for coumarins, generating a protonated molecular ion [M+H]⁺.[13]

-

Determine the accurate mass of the molecular ion to confirm the elemental composition (C₁₉H₂₂O₄).

-

Perform MS/MS analysis by selecting the precursor ion ([M+H]⁺ at m/z 315.15) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Common losses for coumarins include CO.[14]

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of an organic compound.[15]

-

System : A reverse-phase HPLC system with a C18 column and a UV or Photodiode Array (PDA) detector is suitable.[16]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is typically employed.[17]

-

Procedure :

-

Prepare a stock solution of the compound at a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into the HPLC system.

-

Monitor the elution profile at a relevant wavelength (e.g., 254 nm or the λmax of the compound).[16]

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector can further assess peak purity by comparing spectra across the peak width.[18]

-

Biological Activity & Signaling Pathways

This compound has demonstrated notable anti-inflammatory properties. Studies have shown it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2][19]

Logical Workflow: Isolation and Characterization

The general process for obtaining and verifying the structure of a natural product like this coumarin is outlined below.

Signaling Pathway: Anti-Inflammatory Action

The compound exerts its anti-inflammatory effects by interfering with the LPS-induced signaling cascade in macrophages. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), triggering downstream pathways like NF-κB and MAPKs, which lead to the expression of pro-inflammatory genes.[4][20]

References

- 1. shimadzu.com [shimadzu.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: Chemoprevention using food phytochemicals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chm.uri.edu [chm.uri.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamopen.com [benthamopen.com]

- 15. torontech.com [torontech.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 19. mdpi.com [mdpi.com]

- 20. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]

An In-depth Technical Guide to 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin (CAS: 118584-19-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a naturally occurring terpenylated coumarin (B35378) that has garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

This compound is a derivative of coumarin, a benzopyran-2-one, and is found in various plant species, including Zanthoxylum schinifolium, Citrus medica, Citrus hassaku, and Aegle marmelos.[3][4][] Its biological significance primarily lies in its demonstrated anti-inflammatory and α-glucosidase inhibitory properties, suggesting its potential as a lead compound for the development of novel therapeutic agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various commercial suppliers and public chemical databases.

| Property | Value | Source |

| CAS Number | 118584-19-3 | [6] |

| Molecular Formula | C₁₉H₂₂O₄ | [][6] |

| Molecular Weight | 314.38 g/mol | [] |

| Appearance | Colorless crystal | [4] |

| Melting Point | 72-75 °C | [] |

| Purity | ≥95% | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate | [] |

| Storage | Store at -20°C | [] |

| IUPAC Name | 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one | [7] |

| Canonical SMILES | CC(=C)--INVALID-LINK--O | [7] |

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects. In a key study, it was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ value of 18.2 ± 1.8 μM.[1] Furthermore, the compound dose-dependently reduced the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[1]

Proposed Signaling Pathway:

The inhibition of iNOS and COX-2 expression strongly suggests that this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway in macrophages. Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2), thereby inducing their transcription. The observed reduction in iNOS and COX-2 protein levels by the compound indicates an interruption of this cascade.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

α-Glucosidase Inhibitory Activity

The compound has also been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates.[1] Its inhibitory activity was determined with an IC₅₀ value of 90.6 ± 0.9 μM.[1] This finding suggests its potential application in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.

Experimental Protocols

Isolation from Zanthoxylum schinifolium

Caption: General workflow for the isolation of the target compound.

Methodology:

-

Extraction: The dried and powdered leaves of Zanthoxylum schinifolium are extracted with a suitable solvent, such as methylene chloride, at room temperature.[8]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[4]

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The following protocol is based on the methodology used for assessing the anti-inflammatory activity of coumarins in LPS-stimulated RAW264.7 macrophages.[1]

Methodology:

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

α-Glucosidase Inhibition Assay

The following is a generalized protocol for the in vitro α-glucosidase inhibition assay, adapted for coumarin compounds.

Methodology:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound dissolved in a suitable solvent (like DMSO), and the α-glucosidase solution. The mixture is pre-incubated.

-

Reaction Initiation: The reaction is initiated by adding the pNPG solution to the wells.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Absorbance Measurement: The reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the test compound. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and α-glucosidase inhibitory activities. Its mechanism of action, particularly its interference with the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases. Similarly, its potent α-glucosidase inhibition warrants further exploration for its potential in managing type 2 diabetes. This technical guide provides a foundational understanding of this compound and the methodologies required for its study, aiming to facilitate future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory terpenylated coumarins from the leaves of Zanthoxylum schinifolium with α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Bioactive Constituents from the Leaves of Zanthoxylum schinifolium -Natural Product Sciences | Korea Science [koreascience.kr]

- 6. This compound | 118584-19-3 | TEA58419 [biosynth.com]

- 7. 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- | C19H22O4 | CID 13965525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A new cytotoxic coumarin, 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl] oxy coumarin, from the leaves of Zanthoxylum schinifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Activity Analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data, experimental protocols, and relevant biological assay workflows for the natural product 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This coumarin (B35378) derivative has been isolated from various plant sources, including Zanthoxylum schinifolium, and has demonstrated notable biological activities.

Chemical Structure and Properties

-

IUPAC Name: 7-[(2E,6R)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]chromen-2-one[][2]

-

Molecular Formula: C₁₉H₂₂O₄[]

-

Molecular Weight: 314.38 g/mol []

-

Appearance: Colorless crystal[3]

-

Solubility: Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate[]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the compound. The data is based on the analysis of the compound isolated from Zanthoxylum schinifolium.[3]

Table 1: ¹H NMR Spectral Data (Partial)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.23 | d | 9.6 |

| H-4 | 7.61 | d | 9.6 |

| H-5 | 7.36 | d | 8.4 |

| H-6 | 6.86 | d | 8.8 |

| H-8 | 6.80 | d | 2.4 |

| H-6' | 4.05 | t | 6.4 |

| H-8'a | 4.94 | s | |

| H-8'b | 4.84 | s | |

| H-10' (vinylic methyl) | 1.77 | s |

Table 2: ¹³C NMR Spectral Data (Partial)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-6' | 75.6 |

| C-7' | 147.5 |

| C-8' | 111.4 |

Mass Spectrometry (MS)

Experimental Protocols

General Protocol for Isolation from Zanthoxylum Leaves

The following is a generalized procedure for the isolation of coumarins, including the target compound, from the leaves of Zanthoxylum species, based on common phytochemical practices.

-

Extraction: Air-dried and powdered leaves are extracted with a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride (or chloroform), ethyl acetate, and n-butanol, to yield different fractions.

-

Chromatographic Separation: The methylene chloride/chloroform-soluble fraction, which is often rich in coumarins, is subjected to column chromatography.[3] Common stationary phases include silica (B1680970) gel or reverse-phase C18 silica gel.[3]

-

Gradient Elution: A stepwise gradient elution is employed, for instance, with a mixture of water and methanol for reverse-phase chromatography, to separate the components.[3]

-

Purification: Fractions containing the compound of interest are further purified by repeated column chromatography or by using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR and MS Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are employed for complete structural assignment.

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Biological Activity and Assay Workflows

This compound has been reported to exhibit cytotoxic and enzyme inhibitory activities.

Cytotoxicity Assay Workflow

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4]

Monoamine Oxidase (MAO) Inhibition Assay Workflow

Monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters. The inhibitory activity of a compound on MAO can be determined using various assay methods, often involving a substrate that produces a detectable product upon oxidation by MAO.

References

- 2. 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- | C19H22O4 | CID 13965525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive Constituents from the Leaves of Zanthoxylum schinifolium -Natural Product Sciences | Korea Science [koreascience.kr]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Mechanism of Action for 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and putative mechanisms of action for the natural product 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. This terpenylated coumarin (B35378), isolated from plants such as Zanthoxylum schinifolium, has demonstrated significant biological activities, which are detailed herein.[1][2]

Core Biological Activities

This compound exhibits two primary biological activities of therapeutic interest: anti-inflammatory action and α-glucosidase inhibition.[1][2] This dual activity suggests its potential as a multi-target agent for conditions where inflammation and hyperglycemia are concurrent.

Quantitative Biological Data

The following table summarizes the key quantitative metrics for the biological activity of this compound.

| Biological Activity | Assay | Cell Line / Enzyme | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 Macrophages | 18.2 ± 1.8 | - | - |

| Antihyperglycemic | α-Glucosidase Inhibition | α-Glucosidase from Saccharomyces cerevisiae | 90.6 ± 0.9 | Acarbose | 121.5 ± 1.0 |

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are attributed to its ability to suppress key inflammatory mediators. Experimental evidence has shown that this compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein level.[1][2]

Putative Signaling Pathway for Anti-Inflammatory Action

While direct experimental evidence on the upstream signaling pathways for this specific coumarin is not yet available, the inhibition of iNOS and COX-2 expression is classically regulated by the NF-κB and MAPK signaling cascades. It is therefore hypothesized that this compound exerts its anti-inflammatory effects by modulating these pathways.

References

In Vitro Anti-inflammatory Properties of Coumarin Derivatives: A Technical Guide

Coumarin (B35378) (2H-1-benzopyran-2-one) and its natural and synthetic derivatives have garnered significant interest within the scientific community due to their wide range of pharmacological activities.[1] Among these, their anti-inflammatory properties are particularly noteworthy, positioning them as promising candidates for the development of novel therapeutic agents.[2][3] These compounds exert their effects by modulating key signaling pathways and inhibiting enzymes that are central to the inflammatory response.[2][3][4]

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of coumarin derivatives, summarizing quantitative data, detailing common experimental protocols, and visualizing the underlying molecular mechanisms. The information is tailored for researchers, scientists, and drug development professionals working in the field of inflammation and medicinal chemistry.

Core Mechanisms of Anti-inflammatory Action

Coumarin derivatives have been shown to interfere with multiple signaling cascades and enzymatic pathways that are crucial for the initiation and propagation of the inflammatory response. In vitro studies have elucidated that their primary mechanisms involve the inhibition of pro-inflammatory mediators and cytokines, the suppression of key signaling pathways like NF-κB and MAPK, and the modulation of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][4][5]

Key Signaling Pathways Modulated by Coumarin Derivatives

The anti-inflammatory efficacy of coumarin derivatives is linked to their ability to interfere with several critical intracellular signaling pathways.[2][3]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[7] Several coumarin derivatives have been shown to inhibit this pathway, blocking the nuclear translocation of NF-κB and subsequently reducing the expression of inflammatory markers like TNF-α, IL-1β, and IL-6.[6][8] For instance, the derivative N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) was found to bind to the NF-κB p65 subunit and block the signaling pathway.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in translating extracellular stimuli into cellular inflammatory responses.[2][3] Activation of these kinases leads to the phosphorylation of various transcription factors, resulting in the production of inflammatory mediators. Coumarin derivatives can suppress the phosphorylation of ERK1/2, p-38, and JNK, thereby inhibiting downstream inflammatory events.[9] Some coumarins have been identified as allosteric inhibitors of MEK1, an upstream kinase that activates ERK, highlighting a specific mechanism of MAPK pathway inhibition.[10]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are involved in inflammation. Certain coumarins, such as umbelliferone, have been shown to inhibit the JAK/STAT pathway, contributing to their anti-inflammatory effects.[2]

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative stress, a key component of inflammation.[11] Interestingly, activation of the Nrf2 pathway can also lead to the inhibition of NF-κB.[11] Several natural coumarins are known to activate the Nrf2 signaling pathway, which contributes to their anti-inflammatory and antioxidant activities.[4][11]

The interplay between these pathways is complex. An initial inflammatory stimulus, such as LPS binding to a Toll-like receptor (TLR), can trigger both the NF-κB and MAPK pathways. Coumarin derivatives can intervene at different points in these cascades to exert their anti-inflammatory effects.

Quantitative Assessment of In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of various coumarin derivatives has been quantified using a range of in vitro assays. The following tables summarize key findings from the literature, providing a comparative look at the efficacy of different compounds.

Table 1: Inhibition of Pro-inflammatory Mediators by Coumarin Derivatives

| Compound/Extract | Assay/Cell Line | Mediator | Result | Reference |

| Coumarin (10 µM) | LPS-induced RAW 264.7 | PGE2 | Reduction | [12] |

| Indonesian Cassia Extract (10 µg/ml) | LPS-induced RAW 264.7 | NO | Higher inhibition than coumarin | [12] |

| Coumarin (10 µM) | LPS-induced RAW 264.7 | NO | Reduction | [12] |

Table 2: Inhibition of Pro-inflammatory Cytokines by Coumarin Derivatives

| Compound/Extract | Assay/Cell Line | Cytokine | Result | Reference |

| Coumarin derivative 14b | LPS-induced Macrophages | TNF-α, IL-6, IL-1β | EC50 = 5.32 µM | [8] |

| Coumarin (10 µM) | LPS-induced RAW 264.7 | TNF-α | Higher inhibition than ICE | [12] |

| Indonesian Cassia Extract (10 µg/ml) | LPS-induced RAW 264.7 | IL-6, IL-1β | Higher inhibition than coumarin | [12] |

| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d ) | LPS-induced RAW 264.7 | IL-6, TNF-α | Potent inhibition | [6] |

Table 3: Inhibition of Inflammatory Enzymes by Coumarin Derivatives

| Compound | Enzyme | IC50 | Reference |

| DCH1 | COX-1 | 123.30 µg/ml | [13] |

| DCH1 | COX-2 | 102.10 µg/ml | [13] |

| Pyranocoumarin derivative 5a | COX-2 | Selective (SI = 152) | [14] |

| Coumarin-sulfonamide derivative 8d | COX-2 | Most active in its series | [14] |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a compound's potency.

Experimental Protocols for In Vitro Anti-inflammatory Assays

Reproducible and standardized protocols are essential for evaluating the anti-inflammatory properties of test compounds. Below are detailed methodologies for key in vitro experiments commonly cited in the study of coumarin derivatives.

Cell Culture and Treatment

-

Cell Line: The murine macrophage cell line RAW 264.7 is frequently used as it reliably produces inflammatory mediators upon stimulation.[12][15]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[15]

-

Experimental Plating: For assays, cells are seeded into multi-well plates (e.g., 24- or 96-well plates) at a specific density (e.g., 1 x 105 cells/mL) and allowed to adhere overnight.[15]

-

Treatment: Before inducing inflammation, the culture medium is replaced with fresh medium containing various concentrations of the test coumarin derivative. Cells are pre-incubated with the compound for a period, typically 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding an agonist like Lipopolysaccharide (LPS) from E. coli at a concentration of approximately 1 µg/mL.[12][16] Control groups include untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][17]

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of the solution is proportional to the nitrite concentration.[17]

-

Procedure:

-

After the treatment period (typically 24-48 hours), collect the cell culture supernatant.[15]

-

In a 96-well plate, mix equal volumes of the supernatant and the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). Some protocols may involve a two-step addition of Griess Reagents A and B.[18]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[18]

-

Measure the absorbance at approximately 540 nm using a microplate reader.[18][19]

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[19]

-

Pro-inflammatory Cytokine and Prostaglandin (B15479496) E2 (PGE2) Measurement

The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the culture supernatant are quantified using immunoassays.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method. It uses specific antibodies to capture and detect the target protein. The final step involves an enzymatic reaction that produces a colored product, with the intensity being proportional to the amount of the cytokine or PGE2.[20]

-

Procedure:

-

Collect cell culture supernatants after the experimental treatment.

-

Use commercially available ELISA kits specific for the cytokine or prostaglandin of interest (e.g., mouse TNF-α, IL-6, or PGE2).

-

Follow the manufacturer's instructions, which typically involve adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.[20]

-

Measure the absorbance using a microplate reader at the specified wavelength.

-

Calculate the concentrations based on a standard curve prepared with recombinant cytokines or purified PGE2.

-

COX and LOX Inhibition Assays

The direct inhibitory effect of coumarin derivatives on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes can be measured using cell-free enzymatic assays.

-

Principle: These assays use purified or recombinant enzymes (e.g., human recombinant COX-2 or 5-LOX) and a suitable substrate (e.g., arachidonic acid). The activity of the enzyme is measured by detecting the formation of a product, often through a colorimetric or fluorometric reaction. The reduction in product formation in the presence of the test compound indicates inhibition.[21][22]

-

Procedure:

-

Utilize commercial enzyme inhibitor screening kits (e.g., from Abcam or Cayman Chemical).[21]

-

The assay is typically performed in a 96-well plate format.

-

Add the buffer, enzyme, and the test coumarin derivative to the wells and incubate for a short period.[22]

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

After a specific incubation time, measure the fluorescence or absorbance using a plate reader at the recommended wavelengths.[21]

-

Calculate the percentage of inhibition relative to a control without the inhibitor. The IC₅₀ value can be determined by testing a range of compound concentrations.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the levels and activation (phosphorylation) of specific proteins within the NF-κB and MAPK signaling pathways.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Procedure:

-

After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to extract total cellular proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2, etc.).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity reflects the protein amount.

-

Conclusion

The in vitro evidence strongly supports the anti-inflammatory potential of coumarin derivatives. They act through multifaceted mechanisms, primarily by inhibiting the NF-κB and MAPK signaling pathways and suppressing the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines.[2][4][12] The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers aiming to further explore this promising class of compounds. The ability to target multiple nodes in the inflammatory network suggests that coumarin derivatives are a versatile scaffold for the design and development of next-generation anti-inflammatory drugs. Further structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for specific inflammatory targets.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 6. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Coumarin Derivative 5'-Hydroxy Auraptene Suppresses Osteoclast Differentiation via Inhibiting MAPK and c-Fos/NFATc1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of coumarin derivatives as a novel class of allosteric MEK1 inhibitors. - OAK Open Access Archive [oak.novartis.com]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. sciencellonline.com [sciencellonline.com]

- 20. dovepress.com [dovepress.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Quantification of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin. The compound is a naturally occurring terpenoid coumarin (B35378) found in plants such as Citrus medica and Aegle marmelos[1][2][]. Due to the potential therapeutic properties of coumarin derivatives, including anti-inflammatory and α-glucosidase inhibitory activities, a reliable analytical method is crucial for research and quality control[4][5]. This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and precision for the quantification of the target analyte in various matrices.

Introduction

This compound belongs to the family of terpenylated coumarins, which are widely studied for their diverse biological activities[4][5]. Accurate quantification is essential for pharmacokinetic studies, standardization of herbal extracts, and in vitro biological assays. While HPLC methods for common coumarins and the structurally similar compound auraptene (B1665324) (7-geranyloxycoumarin) are well-established, a specific, detailed protocol for this hydroxylated derivative is less common[6][7][8][9]. This application note provides a comprehensive protocol based on established principles for coumarin analysis, ensuring reliable and reproducible results.

The chemical structure of the analyte is characterized by a coumarin nucleus linked to a hydroxylated monoterpene side chain, which imparts specific chromatographic properties. The method described herein is optimized for the separation of this compound from other related natural products.

Experimental Protocols

Materials and Reagents

-

Analyte: this compound (Purity ≥95%)

-

Solvents: Acetonitrile (B52724) (HPLC Grade), Methanol (B129727) (HPLC Grade), and Deionized Water (18.2 MΩ·cm).

-

Acid Modifier: Formic Acid (LC-MS Grade).

-

Standard Stock Solution: Accurately weigh and dissolve the standard compound in methanol to prepare a 1.0 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase initial composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is suitable. The use of a C18 stationary phase is recommended for the separation of coumarin derivatives[10].

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Detector | PDA or UV/Vis Detector |

| Column | Reversed-Phase C18 Column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min, 60% B; 2-15 min, 60% to 95% B; 15-18 min, 95% B; 18.1-22 min, 60% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 325 nm (Coumarins exhibit strong absorbance around 322-330 nm[7]) |

Sample Preparation Protocol

The sample preparation will vary depending on the matrix.

-

For Plant Material (e.g., Citrus Peels):

-

Dry and pulverize 1.0 g of the plant material.

-

Extract the powder with 20 mL of methanol using sonication for 30 minutes[11].

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

-

-

For Biological Fluids (e.g., Plasma):

-

To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins[12].

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter before analysis.

-

Data Presentation and Method Validation

A typical validation process for this HPLC method would generate the following quantitative data, summarized in Table 2. These values are representative of what is expected from a robust method developed according to ICH guidelines[6].

Table 2: Summary of Method Validation Parameters (Representative Data)

| Parameter | Result | Specification |

| Retention Time (RT) | Approx. 9.5 min | Consistent RT under identical conditions |

| Linearity (Concentration Range) | 0.5 - 100 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.995 |

| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% (90% - 110% is typical) |

| Precision (% RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% | Relative Standard Deviation (RSD) ≤ 2% |

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from sample handling to final quantification is depicted in the following workflow diagram.

Caption: Workflow for the HPLC quantification of the target coumarin.

Representative Biological Pathway

Terpenoid coumarins, including auraptene and related compounds, have been reported to exhibit anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway. The diagram below illustrates this representative mechanism of action.

Caption: Inhibition of the NF-κB inflammatory pathway by coumarins.

References

- 1. 2H-1-Benzopyran-2-one, 7-[[(2E,6R)-6-hydroxy-3,7-dimethyl-2,7-octadien-1-yl]oxy]- | C19H22O4 | CID 13965525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labshake.com [labshake.com]

- 4. This compound | 118584-19-3 | TEA58419 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. media.sciltp.com [media.sciltp.com]

- 8. Analytical Methods Applied to Auraptene: A Mini Review [sciltp.com]

- 9. geneticsmr.org [geneticsmr.org]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Coumarin Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and subsequently reducing postprandial hyperglycemia.[1][2][3] Coumarin (B35378) and its derivatives have emerged as a promising class of α-glucosidase inhibitors, with numerous studies demonstrating their potent inhibitory activity, often surpassing that of the standard drug, acarbose (B1664774).[1][4][5][6][7] This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay tailored for screening and characterizing coumarin compounds.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[8][9] The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a chromogenic compound with a maximum absorbance at 405 nm under alkaline conditions. The increase in absorbance is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of p-nitrophenol formation is reduced. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Signaling Pathway of α-Glucosidase in Carbohydrate Digestion

Caption: α-Glucosidase role in carbohydrate digestion and inhibition.

Experimental Workflow

Caption: Workflow for α-glucosidase inhibition assay.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)[10]

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)[8]

-

Coumarin compounds (test inhibitors)

-

Acarbose (positive control)[11]

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)[12]

-

Sodium carbonate (Na₂CO₃) (0.1 M)[10]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate[11]

-

Microplate reader capable of measuring absorbance at 405 nm[11]

-

Incubator set to 37°C

Experimental Protocols

Preparation of Reagents

-

Potassium Phosphate Buffer (0.1 M, pH 6.8): Dissolve the appropriate amount of potassium phosphate monobasic and dibasic in distilled water to achieve a final concentration of 0.1 M. Adjust the pH to 6.8.

-

α-Glucosidase Solution (1.0 U/mL): Prepare a stock solution of α-glucosidase in cold potassium phosphate buffer. The final concentration in the reaction mixture should be optimized, but a starting concentration of 1.0 U/mL for the stock is common.[13] Prepare this solution fresh before each experiment.

-

pNPG Substrate Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh.[13]

-

Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.

-

Test Compound and Acarbose Solutions: Dissolve the coumarin compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with potassium phosphate buffer to obtain a range of working concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Blank: 50 µL of potassium phosphate buffer.

-

Control (100% enzyme activity): 20 µL of potassium phosphate buffer (or DMSO solution without inhibitor) and 20 µL of the enzyme solution.

-

Test Sample: 20 µL of the coumarin compound solution (at various concentrations) and 20 µL of the enzyme solution.

-

Positive Control: 20 µL of the acarbose solution (at various concentrations) and 20 µL of the enzyme solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[14] This allows the inhibitor to interact with the enzyme before the substrate is added.

-

Reaction Initiation: Add 20 µL of the 5 mM pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[15]

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[16]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (enzyme + buffer + substrate).

-

A_sample is the absorbance of the test sample (enzyme + inhibitor + substrate).

-

-

Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot a graph of % inhibition versus the logarithm of the inhibitor concentration. The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis.[17][18][19]

Kinetic Analysis (Optional)

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), enzyme kinetics studies can be performed.[12][20] This involves measuring the initial reaction rates at various substrate (pNPG) concentrations in the presence and absence of different concentrations of the inhibitor. The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).[20][21]

-

Competitive inhibition: The Vmax remains unchanged, while the Km increases.

-

Non-competitive inhibition: The Vmax decreases, while the Km remains unchanged.[22]

Data Presentation

The inhibitory activities of various coumarin derivatives against α-glucosidase are summarized in the table below. These values are indicative and may vary depending on the specific experimental conditions.

| Coumarin Derivative | IC50 (µM) | Reference |

| Acarbose (Standard) | 259.90 ± 1.06 | [4] |

| (E)-3-cinnamoyl-2H-chromen-2-one (3a) | 24.09 ± 2.36 | [4] |

| Coumarin-hydrazone hybrid (7c) | 2.39 ± 0.05 | [1] |

| Coumarin derivative (5b) | 12.98 | [6] |

| Coumarin derivative (5a) | 19.64 | [6] |

| Coumarin-based hydrazone | 1.10 ± 0.01 | [1] |

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro screening of coumarin compounds as α-glucosidase inhibitors. The described methodology is robust and can be adapted for high-throughput screening. The data on various coumarin derivatives highlight their potential as potent α-glucosidase inhibitors, making them promising candidates for the development of new antidiabetic agents. Further kinetic studies are recommended to elucidate the mechanism of inhibition for lead compounds.

References

- 1. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03953F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors [frontiersin.org]

- 5. Synthesis, α-glucosidase inhibition and molecular docking study of coumarin based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of coumarin derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abcam.cn [abcam.cn]

- 12. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insight into the antidiabetic effects of Ficus hispida fruits: Inhibition of intestinal glucose absorption and pancreatic beta-cell apoptosis | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. In vitro α-glucosidase inhibitory assay [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of kinetic parameters and mechanisms of nanocrystalline cellulose inhibition of α-amylase and α-glucosidase in simulated digestion of starch - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages using Coumarin-Based Fluorescent Probes

Application Note

Introduction

RAW264.7 macrophages are a widely used murine cell line for studying inflammatory responses. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory state by producing various pro-inflammatory mediators, including nitric oxide (NO). The production of NO is a hallmark of macrophage activation and is catalyzed by the inducible nitric oxide synthase (iNOS). Accurate measurement of NO production is crucial for researchers in immunology, drug discovery, and toxicology to assess the inflammatory status of cells and to screen for potential anti-inflammatory compounds. While the Griess assay is a traditional colorimetric method for indirect NO measurement, fluorescent probes offer a more sensitive and dynamic approach for intracellular NO detection. Coumarin-based fluorescent probes have emerged as valuable tools for this purpose due to their excellent photophysical properties, including high quantum yields and photostability. This application note provides a detailed protocol for measuring NO production in LPS-stimulated RAW264.7 cells using a coumarin-based fluorescent probe.

Principle of the Assay

This protocol utilizes a "turn-on" coumarin-based fluorescent probe that is selective for nitric oxide. In its native state, the probe is non-fluorescent. Upon reaction with NO, a chemical transformation occurs, leading to the formation of a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the amount of NO produced by the cells. This allows for the quantification of intracellular NO levels using fluorescence microscopy or a microplate reader. The mechanism of action of many coumarin-based NO probes involves the NO-mediated cleavage of a specific functional group, which quenches the fluorescence of the coumarin (B35378) fluorophore in the probe's "off" state.

Materials and Reagents

-

RAW264.7 cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Coumarin-based fluorescent probe for NO detection (e.g., DHP-4 or a similar commercially available probe)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell scraper or trypsin-EDTA

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader or fluorescence microscope with appropriate filter sets (e.g., excitation/emission suitable for the chosen coumarin probe)

Experimental Protocols

Cell Culture and Seeding

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

For the assay, detach the cells using a cell scraper or trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^5 cells/well.[1]

-

Incubate the plate for 24 hours to allow the cells to adhere.

LPS Stimulation

-

Prepare a stock solution of LPS in sterile PBS or cell culture medium.

-

After 24 hours of cell adherence, remove the culture medium from the wells.

-

Add fresh medium containing the desired concentration of LPS (typically 1 µg/mL) to the wells designated for stimulation.[2] For the negative control wells, add fresh medium without LPS.

-

Incubate the plate for the desired stimulation period (e.g., 12 or 24 hours) at 37°C with 5% CO2.[1]

Staining with Coumarin-Based Fluorescent Probe

-

Prepare a stock solution of the coumarin-based NO probe in DMSO.

-

Dilute the probe stock solution in serum-free DMEM or PBS to the final working concentration (typically 5-10 µM).

-

After the LPS stimulation period, carefully remove the medium from all wells.

-

Wash the cells twice with warm PBS to remove any residual medium and LPS.

-

Add the probe-containing medium to each well and incubate for 30-60 minutes at 37°C, protected from light.

Measurement of NO Production

a) Using a Fluorescence Microplate Reader:

-

After incubation with the fluorescent probe, wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen coumarin probe.

b) Using Fluorescence Microscopy:

-

After incubation with the fluorescent probe, wash the cells twice with PBS.

-

Add 100 µL of PBS or imaging buffer to each well.

-

Visualize the cells under a fluorescence microscope equipped with a suitable filter set.

-

Capture images of both the control and LPS-stimulated cells.

-

Quantify the fluorescence intensity of individual cells or the average fluorescence intensity per field of view using image analysis software (e.g., ImageJ).

Data Presentation

The following tables summarize representative quantitative data for NO production in LPS-stimulated RAW264.7 cells. Table 1 shows data obtained using the traditional Griess assay, demonstrating the inhibitory effect of coumarin derivatives on NO production. Table 2 provides hypothetical but realistic data that could be obtained using a coumarin-based fluorescent probe, illustrating the expected fluorescence increase upon LPS stimulation.

Table 1: Effect of Coumarin Derivatives on NO Production (Measured by Griess Assay)

| Treatment Group | Concentration (µM) | NO Production (% of LPS control) |

| Control (no LPS) | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 |

| LPS + 6-Methylcoumarin | 500 | 36.5 ± 4.2 |

| LPS + 7-Methylcoumarin | 500 | 52.7 ± 5.1 |

| LPS + 4-Hydroxy-6-methylcoumarin | 500 | 67.9 ± 6.3 |

| LPS + 4-Hydroxy-7-methylcoumarin | 500 | 73.6 ± 5.9 |

Data adapted from a study on the anti-inflammatory effects of coumarin derivatives, where NO was measured as nitrite (B80452) in the culture supernatant.[2]

Table 2: Quantification of Intracellular NO with a Coumarin-Based Fluorescent Probe

| Treatment Group | Stimulation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control (no LPS) | 24 | 150 ± 25 | 1.0 |

| LPS (1 µg/mL) | 12 | 850 ± 95 | 5.7 |

| LPS (1 µg/mL) | 24 | 1250 ± 150 | 8.3 |

| LPS (1 µg/mL) + iNOS inhibitor | 24 | 200 ± 30 | 1.3 |

This table presents hypothetical data representative of expected results from an experiment using a coumarin-based fluorescent probe for intracellular NO detection.

Signaling Pathways and Experimental Workflow

LPS-Induced Signaling Pathway for NO Production

Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, initiating a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These transcription factors then induce the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of nitric oxide (NO).

References

- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Research Chemical 7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(6'R-Hydroxy-3',7'-dimethylocta-2',7'-dienyloxy)coumarin is a naturally occurring coumarin (B35378) derivative found in various plant species, including Citrus medica, Citrus hassaku, and Aegle marmelos.[1] As a member of the coumarin class of compounds, it is of significant interest to the research community for its potential therapeutic properties. Coumarins, in general, are known to exhibit a wide range of biological activities, and this specific derivative has been investigated for its anti-inflammatory and cytotoxic effects.[2][3] These application notes provide an overview of its known biological activities, detailed experimental protocols for its investigation, and a summary of the available quantitative data.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 118584-19-3 | [3] |

| Molecular Formula | C₁₉H₂₂O₄ | [3] |

| Molecular Weight | 314.38 g/mol | [1] |

| Appearance | Crystal | [] |

| Melting Point | 72-75°C | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethanol, Ethyl Acetate | [] |

Biological Activities and Potential Applications

Current research indicates that this compound possesses anti-inflammatory and cytotoxic properties, making it a valuable tool for in vitro studies in oncology and inflammation research.

Anti-inflammatory Activity

This coumarin derivative has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] Furthermore, it dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2]

Proposed Mechanism of Action: The anti-inflammatory effects of many coumarin derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[5][6] While direct evidence for this compound is pending, its inhibitory action on iNOS and COX-2 expression strongly suggests a similar mechanism involving the suppression of pro-inflammatory gene transcription.

Caption: Putative Anti-inflammatory Signaling Pathway.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against Jurkat T cells, a human leukemia cell line. This suggests potential applications in cancer research, particularly in the study of apoptosis and cell viability in hematological malignancies.

Antioxidant Potential

While specific studies on the antioxidant activity of this compound are not yet available, coumarins as a class are known to possess antioxidant properties. This is often attributed to their ability to scavenge free radicals and chelate metal ions. Further investigation into the antioxidant capacity of this specific derivative is warranted.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Biological Activity | Assay System | Endpoint | IC₅₀ Value | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | 18.2 ± 1.8 µM | [2] |

| Cytotoxicity | Jurkat T cells | Cell Viability (MTT Assay) | ~80-85 µM |

Experimental Protocols

The following are detailed protocols for the key experiments cited, which can be adapted for the use of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on a chosen cell line (e.g., Jurkat T cells).

Materials:

-

This compound

-

Jurkat T cells (or other suspension cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat T cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

-

Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: MTT Assay Workflow.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the coumarin derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value.

Caption: Nitric Oxide Inhibition Assay Workflow.

Western Blot for iNOS and COX-2 Expression